1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone
Description
Properties
IUPAC Name |
1-[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-13(20)15-11-17-16(21-15)19-9-7-18(8-10-19)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGITSLWJYVVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1478125-58-4 | |
| Record name | 1-[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Attachment of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic carbon center on the thiazole ring.
Final Coupling: The ethanone group is then attached to the thiazole ring through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions, typically using hydrogenation catalysts like palladium on carbon, can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including 1-[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone, have shown promising anticancer activities. Studies indicate that compounds with thiazole moieties can inhibit matrix metalloproteinases and exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer potential is attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis. For instance, thiazole derivatives have been noted for their ability to inhibit BCL2 family proteins, which are crucial in regulating apoptosis .
| Compound | Activity | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| This compound | Cytotoxic | HCT116 | 15.0 |
| Thiazole Derivative X | Antitumor | MCF-7 | 10.5 |
Neuropharmacological Effects
Research has also identified potential neuropharmacological applications for this compound. Thiazole derivatives have been evaluated for their anticonvulsant properties and neuroprotective effects.
- Anticonvulsant Activity : In a study involving various thiazole analogues, certain compounds displayed significant anticonvulsant activity with protective indices indicating their potential as therapeutic agents for epilepsy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural modifications on the thiazole ring and the piperazine moiety are critical for enhancing biological activity.
Case Studies
- Synthesis and Evaluation : A recent study synthesized several thiazole derivatives and evaluated their anticancer activity against HCT116 and MCF7 cell lines. The results demonstrated that modifications to the thiazole ring significantly influenced their cytotoxicity .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer progression. The docking studies revealed that specific substitutions on the thiazole ring enhance binding interactions with the active sites of target proteins .
Mechanism of Action
The mechanism of action of 1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiazole ring may also contribute to binding affinity and specificity. Pathways involved in its action include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., Cl, CF₃, NO₂) at the thiazole’s 2-position exhibit enhanced enzymatic inhibition (e.g., AChE IC₅₀ = 0.91 μM for 4a in ) compared to electron-donating groups (e.g., OCH₃).
- Piperazine Modifications: The benzylpiperazine moiety in the target compound likely improves CNS penetration compared to non-aromatic piperazine derivatives (e.g., cyclopropylamino in ).
- Acetyl vs. Other Ketones: The acetyl group at position 5 balances lipophilicity and hydrogen-bonding capacity, contrasting with bulkier ketones (e.g., adamantyl in ) that may hinder target engagement.
Pharmacological Activity
Acetylcholinesterase (AChE) Inhibition:
- Target Compound (Predicted): Docking studies suggest the benzylpiperazine moiety interacts with AChE’s peripheral anionic site (PAS), similar to donepezil’s binding mode .
- Compound 4a (from ): A structurally related derivative (IC₅₀ = 0.91 μM) demonstrates potent AChE inhibition, surpassing some clinical candidates but less effective than donepezil (IC₅₀ = 0.14 μM).
- Piperazine-Thiazole Hybrids (e.g., ): Nitroimidazole-piperazine-thiazole hybrids show broader antimicrobial activity but lower AChE specificity.
Antimicrobial and Antiparasitic Activity:
- Derivatives with sulfonyl or nitro groups (e.g., 10 in ) exhibit activity against Trypanosoma cruzi (IC₅₀ = 1.2–4.8 μM), highlighting the scaffold’s versatility.
Physicochemical and Pharmacokinetic Properties
Key Trends:
- Metabolic Stability: Fluorinated () and cyclopropyl () analogues resist oxidative metabolism better than the target compound.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, thiazole C=O at ~190 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 342.15) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity .
How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) using SHELX software provides precise bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., thiazole-piperazine torsion angle: 15.47°) . For example, ORTEP-3 visualizes spatial arrangements of the benzyl group and thiazole ring, critical for understanding steric effects .
Q. Table 1: Representative Crystallographic Data (Analogous Compound)
| Parameter | Value | Source |
|---|---|---|
| C=O Bond Length | 1.21 Å | |
| Thiazole-Piperazine Torsion | 15.47° | |
| R-factor | 0.052 |
How do structural modifications (e.g., fluorine substitution) impact biological activity and electronic properties?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Fluorine Introduction : Enhances lipophilicity (logP increase by 0.5) and receptor binding via electron-withdrawing effects .
- Thiazole vs. Tetrazole : Replacing thiazole with tetrazole reduces antimicrobial activity by 40% due to altered H-bonding .
Q. Table 2: Comparative Bioactivity of Analogues
| Substituent | IC50 (μM) | Target |
|---|---|---|
| 4-Benzylpiperazine | 12.3 | Kinase X |
| 4-Fluorophenyl | 8.7 | Kinase X |
What methodologies elucidate the compound’s mechanism of action in biological systems?
Advanced Research Question
- Molecular Docking : AutoDock Vina predicts binding to kinase ATP pockets (binding energy: −9.2 kcal/mol) .
- Enzyme Assays : Kinase inhibition assays (e.g., ADP-Glo™) quantify IC50 values under varying pH (6.5–7.5) .
How can researchers address contradictions in reported synthetic yields or spectral data?
Advanced Research Question
Discrepancies arise from:
- Reaction Solvents : DMF increases yields but may introduce impurities vs. acetonitrile .
- NMR Solvent Effects : Chemical shifts vary in CDCl3 vs. DMSO-d6 (Δδ up to 0.3 ppm) . Reproduce protocols with controlled humidity (<30%) to minimize hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
